Bis(4-iodophenyl)acetylene

Übersicht

Beschreibung

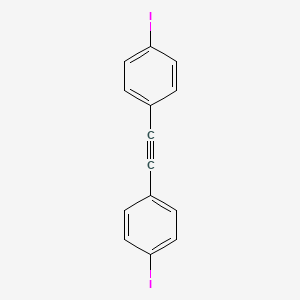

Bis(4-iodophenyl)acetylene is an organic compound with the molecular formula C₁₄H₈I₂ It is characterized by the presence of two iodine atoms attached to phenyl rings, which are connected by an acetylene (ethyne) linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(4-iodophenyl)acetylene can be synthesized through various methods, with one of the most common being the Sonogashira coupling reaction. This reaction involves the coupling of 4-iodoiodobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine or potassium carbonate. The reaction conditions often include heating the mixture to temperatures around 60-80°C for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

Coupling Reactions: It can participate in various coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira coupling.

Bases: Triethylamine, potassium carbonate, and other bases are commonly used to facilitate reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted acetylenes or polyphenylene derivatives .

Wissenschaftliche Forschungsanwendungen

Molecular Electronics

Phenyl-Acetylene Scaffolding:

Bis(4-iodophenyl)acetylene serves as a key building block in the construction of nanoscale architectures through the formation of acetylene-phenyl bonds. This is particularly relevant in the field of molecular electronics, where such scaffolds enable the development of devices that are faster and more efficient. The Sonogashira coupling reaction is frequently employed to create these structures, allowing for the integration of various functional groups that enhance electronic properties .

Applications in Organic Light-Emitting Diodes (OLEDs):

Research indicates that compounds like this compound can be utilized in the fabrication of OLEDs. The incorporation of this compound can improve charge transport and luminescent properties, making it a candidate for high-performance OLED materials.

Organic Synthesis

Cross-Coupling Reactions:

The compound is instrumental in various cross-coupling reactions, which are fundamental in synthetic organic chemistry. Its iodine substituents make it an excellent candidate for palladium-catalyzed reactions, facilitating the formation of complex organic molecules. This capability is crucial for synthesizing pharmaceuticals and biologically active compounds .

Synthesis of Functionalized Molecules:

Recent studies highlight its role in synthesizing a range of functionalized molecules, including heterocycles and polymers. The versatility of acetylene derivatives allows for the creation of diverse chemical structures with specific functionalities tailored for applications in drug development and materials science .

Materials Science

Liquid Crystals and Polymers:

this compound has been explored for its potential in liquid crystal technology due to its structural properties that promote mesogenic behavior. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Optoelectronic Devices:

The compound's unique optical properties position it well for use in optoelectronic devices, including solar cells and sensors. The ability to modify its structure through synthetic routes allows researchers to tailor its electronic and optical characteristics for specific applications .

Case Studies

Wirkmechanismus

The mechanism of action of Bis(4-iodophenyl)acetylene in chemical reactions typically involves the activation of the acetylene linkage and the iodine atoms. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the acetylene and iodine atoms. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Bis(4-bromophenyl)acetylene: Similar structure but with bromine atoms instead of iodine.

Bis(4-chlorophenyl)acetylene: Contains chlorine atoms instead of iodine.

Bis(4-fluorophenyl)acetylene: Contains fluorine atoms instead of iodine.

Uniqueness: Bis(4-iodophenyl)acetylene is unique due to the presence of iodine atoms, which are larger and more polarizable compared to other halogens. This results in distinct reactivity and properties, making it particularly useful in specific synthetic applications and material science .

Biologische Aktivität

Bis(4-iodophenyl)acetylene (C₁₄H₈I₂) is an organic compound characterized by its unique structure, which consists of two 4-iodophenyl groups connected by an acetylene linkage. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a protease inhibitor and in various synthetic applications.

- Molecular Formula: C₁₄H₈I₂

- Molecular Weight: 392.02 g/mol

- Structure: The compound features a linear arrangement of two aromatic rings with iodine substituents, contributing to its electronic properties and reactivity.

Protease Inhibition

Recent studies have highlighted the potential of this compound as a protease inhibitor. Proteases play critical roles in various biological processes, including viral replication and cancer progression. The compound has been evaluated for its inhibitory effects on several proteases, including:

- HCV NS3/4A Protease: This enzyme is crucial for hepatitis C virus replication. This compound has shown promise in inhibiting this protease, which could lead to the development of antiviral therapies .

- Kallikrein 5 (KLK5): KLK5 is a serine protease implicated in skin diseases and cancer. The compound demonstrated significant inhibition of KLK5 activity, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

- Hydrophobic Interactions: The hydrophobic nature of the compound allows it to interact favorably with the hydrophobic pockets of target proteases, enhancing binding affinity.

- Hydrogen Bonding: The presence of polar functional groups facilitates hydrogen bonding with key residues in the active sites of proteases, stabilizing the inhibitor-enzyme complex .

Study 1: Inhibition of HCV NS3/4A Protease

A study conducted by Narjes et al. evaluated a series of compounds similar to this compound for their ability to inhibit HCV NS3/4A protease. The results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, suggesting effective inhibition .

Study 2: KLK5 Inhibition and Anticancer Activity

Another investigation focused on the anticancer potential of this compound through its inhibition of KLK5. The study reported a dose-dependent inhibition of KLK5 activity, correlating with reduced cell proliferation in cancer cell lines. This highlights the compound's dual role as both a protease inhibitor and a potential therapeutic agent against cancer .

Research Findings Summary Table

| Study | Target | IC50 (µM) | Biological Implications |

|---|---|---|---|

| Narjes et al. | HCV NS3/4A Protease | <10 | Potential antiviral therapy |

| Recent Study | KLK5 | <15 | Anticancer activity |

Eigenschaften

IUPAC Name |

1-iodo-4-[2-(4-iodophenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRWJGXMCOOLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453242 | |

| Record name | Bis(4-iodophenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67973-34-6 | |

| Record name | Bis(4-iodophenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.